molecular formula C10H11NO3 B11903269 6-Hydroxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 920739-82-8

6-Hydroxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No.: B11903269
CAS No.: 920739-82-8
M. Wt: 193.20 g/mol
InChI Key: OPCASZGKTYJQNS-UHFFFAOYSA-N
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Description

6-Hydroxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H11NO3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.

    Reduction: Reduction of the carboxyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products:

Scientific Research Applications

6-Hydroxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It enhances the activity of antioxidant enzymes and reduces oxidative stress in cells. The molecular targets include pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) and forkhead box O1 (Foxo1), which are crucial for cellular defense mechanisms .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and carboxyl groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

CAS No.

920739-82-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-8-4-3-7-6(2-1-5-11-7)9(8)10(13)14/h3-4,11-12H,1-2,5H2,(H,13,14)

InChI Key

OPCASZGKTYJQNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)O)O)NC1

Origin of Product

United States

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